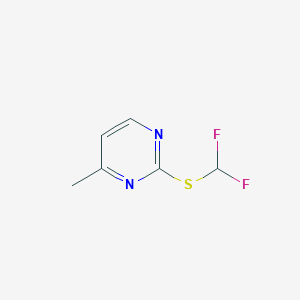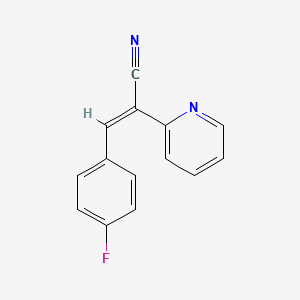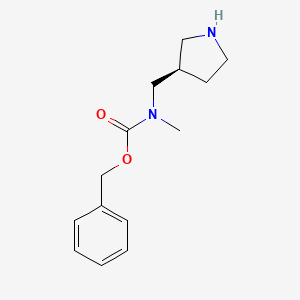
(R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C14H20N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of a pyrrolidine derivative with a benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The benzyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound for its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate: Similar in structure but with a tert-butyl group instead of a benzyl group.
Methyl carbamate: A simpler carbamate derivative with a methyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness
®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate is unique due to its specific combination of a benzyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
benzyl N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-16(10-13-7-8-15-9-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3/t13-/m1/s1 |
Clave InChI |
XPQDOUKRHNPOQO-CYBMUJFWSA-N |
SMILES isomérico |
CN(C[C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CN(CC1CCNC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


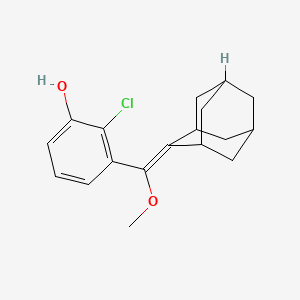
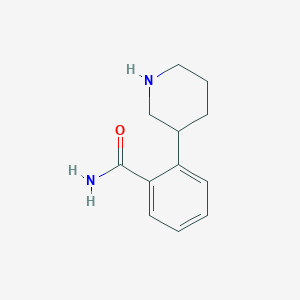
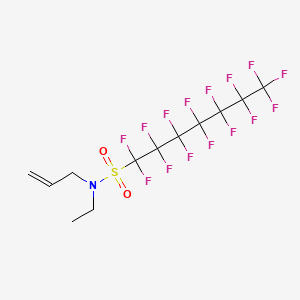
![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)

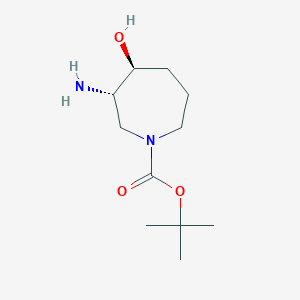
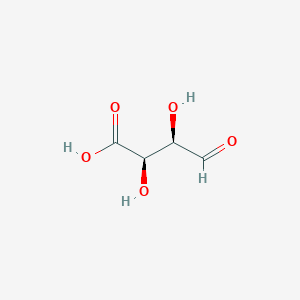
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)

